molecular formula C15H14BrNO4S B13380229 4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13380229
M. Wt: 384.2 g/mol
InChI Key: MDPQACJIWFLDOI-UHFFFAOYSA-N
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Description

4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid moiety

Properties

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14BrNO4S/c1-9-7-13(16)14(8-10(9)2)22(20,21)17-12-5-3-11(4-6-12)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

MDPQACJIWFLDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethylphenyl.

    Sulfonylation: The brominated product is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonyl derivative.

    Amidation: The sulfonyl derivative is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the benzoic acid moiety can interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Chloro-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(2-Fluoro-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(2-Iodo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

The uniqueness of 4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid lies in the presence of the bromine atom, which can participate in unique substitution and coupling reactions that are not possible with other halogens. This makes it a valuable compound for the synthesis of novel organic molecules with specific properties.

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